4-(3-Chloro-4-methylphenyl)phenol
Overview
Description
4-(3-Chloro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H11ClO. It is a derivative of phenol, characterized by the presence of a chlorine atom and a methyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
4-(3-Chloro-4-methylphenyl)phenol is an organic compound that belongs to the class of monochlorinated m-cresols Similar compounds like p-chlorocresol are known to have potent disinfectant and antiseptic properties , suggesting that their targets could be microbial cells.
Mode of Action
Based on its structural similarity to other phenolic compounds, it can be inferred that it might interact with microbial proteins and enzymes, disrupting their function and leading to cell death .
Biochemical Pathways
Phenolic compounds in general are known to interfere with the integrity of the cell membrane, inhibit enzyme activity, and disrupt energy production within the cell .
Pharmacokinetics
Similar phenolic compounds are usually well absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to other phenolic compounds, it can be inferred that it might cause cell death in microbial cells by disrupting their normal function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Chloro-4-methylphenyl)phenol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylphenylboronic acid with phenol in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the chlorination of 4-methylphenol (p-cresol) followed by a coupling reaction with phenol. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium amide or Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: This compound is similar in structure but lacks the additional phenyl group.
4-Methylphenol (p-cresol): A precursor in the synthesis of 4-(3-Chloro-4-methylphenyl)phenol, it has similar chemical properties but different applications.
4-Chlorophenol: Another related compound, differing by the absence of the methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group on the benzene ring, along with the phenol moiety, makes it particularly versatile in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSYNGNKSHPQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683509 | |
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191724-14-8 | |
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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